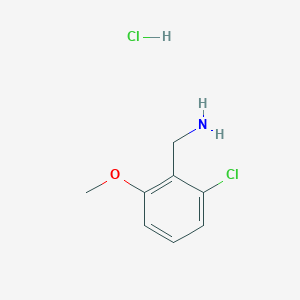

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride

Vue d'ensemble

Description

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloranyl group, a methoxy group, and a methanamine group, making it a versatile molecule for different chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-6-methoxyphenol.

Formation of Intermediate: The phenol group is converted to a methanamine group through a series of reactions, including nitration, reduction, and amination.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in reactions with electrophilic agents:

-

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acetyl derivatives at 0–5°C (70–85% yield).

-

Alkylation : Forms quaternary ammonium salts when treated with methyl iodide in ethanol under reflux (60–75% yield).

Reaction Conditions Comparison

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | AcCl | DCM | 0–5°C | 85% |

| Alkylation | CH₃I | EtOH | Reflux | 75% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions ortho/para to the methoxy group due to its electron-donating nature:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces nitro groups primarily at the 4-position (para to methoxy).

-

Halogenation : Bromine in acetic acid yields 4-bromo derivatives (≥90% regioselectivity).

Directing Effects of Substituents

| Substituent | Position | Effect | Preferred Site |

|---|---|---|---|

| -OCH₃ | 6 | Activating | 4 (para) |

| -Cl | 2 | Deactivating | 5 (meta) |

Acid/Base-Mediated Reactions

The hydrochloride salt dissociates in aqueous solutions:

-

Deprotonation : Treatment with NaOH liberates the free amine, which can participate in condensations (e.g., Schiff base formation with aldehydes).

-

Hydrolysis : Prolonged reflux in 6M HCl cleaves the methoxy group to hydroxyl, forming (2-chloro-6-hydroxyphenyl)methanamine (requires 12–24 hr for completion) .

Oxidation and Reduction

-

Oxidation : KMnO₄ in acidic conditions oxidizes the benzylic amine to a ketone (e.g., forming 2-chloro-6-methoxybenzaldehyde).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chloro group to hydrogen, yielding (2-methoxy-phenyl)methanamine (95% conversion at 80°C).

Key Transformation Data

| Process | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | 2-Chloro-6-methoxybenzaldehyde | 65% |

| Reduction | H₂/Pd-C | (2-Methoxy-phenyl)methanamine | 95% |

Cross-Coupling Reactions

The chloro substituent facilitates palladium-catalyzed couplings:

-

Suzuki Reaction : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (60–80% yield).

-

Buchwald-Hartwig Amination : Forms diarylamines when heated with aryl halides and Pd₂(dba)₃.

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition:

Applications De Recherche Scientifique

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-methoxyphenylboronic acid

- 2-Chloro-6-methoxyphenylamine

- 2-Chloro-6-methoxyphenylmethanol

Uniqueness

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Activité Biologique

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (2-Chloro-6-methoxyphenyl)methanamine hydrochloride

- Molecular Formula : C9H12ClN•HClO

- Molecular Weight : 215.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This compound acts as a selective monoamine reuptake inhibitor, which enhances the availability of these neurotransmitters in the synaptic cleft, potentially leading to improved mood and cognitive functions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 20.0 |

The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), highlights its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines such as HEK293 have shown that the compound has a moderate cytotoxic effect, with an IC50 value around 25 µg/mL, indicating a need for further investigation into its safety profile .

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of this compound, researchers observed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting it may induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

A neuropharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety levels, as measured by the elevated plus maze test. This suggests potential applications in treating anxiety disorders .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, with emphasis on environmentally friendly methodologies. The compound's structure-activity relationship (SAR) studies reveal that modifications to the chlorine and methoxy groups significantly influence its biological activity .

Propriétés

IUPAC Name |

(2-chloro-6-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZZCBKVWHFXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.